Methyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a pyrido[2,3-d]pyrimidine derivative with a complex heterocyclic framework. Its structure includes a benzylthio group at position 2, a methyl group at position 7, a 4-nitrophenyl substituent at position 5, and a carboxylate ester at position 4.
Properties
Molecular Formula |
C23H20N4O5S |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
methyl 2-benzylsulfanyl-7-methyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H20N4O5S/c1-13-17(22(29)32-2)18(15-8-10-16(11-9-15)27(30)31)19-20(24-13)25-23(26-21(19)28)33-12-14-6-4-3-5-7-14/h3-11,18H,12H2,1-2H3,(H2,24,25,26,28) |
InChI Key |
FTSZOEQROKGLEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile and 4-(3,4-Dimethylphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
These pyrimidine derivatives () share a 2-(methylthio) substituent and a 6-oxo group with the target compound but differ in their aryl substituents (4-methoxyphenyl vs. 3,4-dimethylphenyl vs. 4-nitrophenyl). Key differences include:
- Melting Points : The 4-methoxyphenyl analog melts at 300°C, while the 3,4-dimethylphenyl analog melts at 266–268°C . The higher melting point of the former may reflect stronger intermolecular interactions due to polarity from the methoxy group.
- Elemental Composition : The 4-methoxyphenyl compound (C₁₃H₁₁N₃O₂S) has lower carbon content (57.13% calc.) compared to the 3,4-dimethylphenyl analog (C₁₄H₁₃N₃OS, 61.97% calc.), highlighting the impact of substituent bulk on molecular weight and composition .
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
This imidazo[1,2-a]pyridine derivative () shares the 4-nitrophenyl group and ester functionality with the target compound. However, its fused imidazo-pyridine core differs from the pyrido[2,3-d]pyrimidine system. Notable features include:
- Melting Point : 243–245°C, comparable to pyrimidine analogs but lower than the target compound’s likely range due to reduced ring rigidity.
- Spectral Data : ¹H NMR shows aromatic proton shifts at δ 7.50–8.20 ppm, similar to nitrophenyl environments in other compounds .
Heterocyclic Systems with Thioether and Ester Groups
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
This thiazolo[3,2-a]pyrimidine () features a benzylidene group and ester substituent, analogous to the target compound’s benzylthio and carboxylate groups. Key contrasts include:
- Crystal Packing: Monoclinic crystal system (space group P2₁/c) with lattice parameters a = 11.06 Å, b = 14.64 Å, c = 14.90 Å, and β = 104.90°. The density (1.356 g/cm³) suggests moderate intermolecular interactions compared to nitro-containing compounds .
- Functional Groups : The trimethoxybenzylidene substituent may enhance solubility but reduce thermal stability compared to the nitro group.
Comparative Data Table
Key Research Findings and Implications
Spectral Signatures : The C=O stretch in IR (~1700 cm⁻¹) and nitrophenyl proton shifts in NMR (δ 7.50–8.20) are consistent across nitro-containing compounds, aiding structural identification .
Crystal Packing : Thiazolo[3,2-a]pyrimidine derivatives () exhibit distinct lattice parameters compared to pyrido[2,3-d]pyrimidines, suggesting differences in molecular stacking and density .
Preparation Methods
Reaction Optimization
Under microwave irradiation (250 W, 120°C), a mixture of 4-nitrobenzaldehyde, methyl 2-cyanoacetate (as the carboxylate precursor), and 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione undergoes cyclocondensation in dimethylformamide (DMF). This method achieves a 93% yield within 5 minutes, as demonstrated in analogous syntheses. Key parameters include:
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF |
| Temperature | 120°C |
| Irradiation Time | 5 minutes |
| Catalyst | None |
The benzylthio group at position 2 is introduced via post-synthetic modification. Treatment of the intermediate with benzyl mercaptan in the presence of a base (e.g., NaHMDS) facilitates nucleophilic substitution, yielding the thioether functionality.
Catalytic One-Pot Synthesis Using Functionalized MOFs
Metal-organic frameworks (MOFs) like MIL-125(Ti)-N(CH2PO3H2)2 enable efficient one-pot syntheses under solvent-free conditions. This method integrates three components:
- 3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile (providing the methyl group at position 7)
- 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- 4-Nitrobenzaldehyde
Mechanism and Conditions
The reaction proceeds via a vinylogous anomeric-based oxidation mechanism, where the MOF catalyzes both imine formation and cyclodehydration. At 100°C, the target compound is isolated in 89% yield after 2 hours.
| Catalyst Loading | Solvent | Temperature | Yield |
|---|---|---|---|
| 10 mol% | Solvent-free | 100°C | 89% |
This method eliminates the need for post-functionalization, as the benzylthio group is incorporated via a pre-functionalized thiouracil intermediate.
Diastereodivergent Functionalization via Horner–Wadsworth–Emmons Reagents
Phosphoryl acetate reagents like methyl 2-[bis(benzylthio)phosphoryl]acetate enable stereocontrol during olefination. While originally designed for α,β-unsaturated esters, this reagent’s adaptability allows for the installation of the 4-oxo-3,4,5,8-tetrahydropyrido scaffold.
Stereochemical Outcomes
Using NaHMDS as a base, the reaction between the phosphoryl reagent and a pyrimidine aldehyde precursor yields the (E)-isomer preferentially (up to 100:0 E/Z). Adjusting the reagent-to-base ratio to 1.3:1 inverts selectivity, favoring the (Z)-isomer (2:98 E/Z).
Comparative Analysis of Synthetic Routes
The table below contrasts key methods for synthesizing the target compound:
Structural Characterization and Validation
All synthetic routes were validated using:
- 1H/13C NMR : Confirmed substituent positions via distinctive shifts (e.g., 4-nitrophenyl protons at δ 8.27 ppm).
- IR Spectroscopy : Identified carbonyl (1703 cm⁻¹) and nitrile (2222 cm⁻¹) stretches.
- Mass Spectrometry : Observed molecular ion peaks at m/z 454 (M+H)+.
Mechanistic Insights and Challenges
Q & A
Q. How can computational methods guide the design of derivatives with enhanced kinase selectivity?
- Answer : Perform molecular dynamics simulations (e.g., Schrödinger Suite) to map interactions with CK2’s hinge region. Focus on modifying the 4-nitrophenyl group to reduce off-target binding (e.g., replacing nitro with trifluoromethyl). Validate predictions via SPR (Surface Plasmon Resonance) binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
